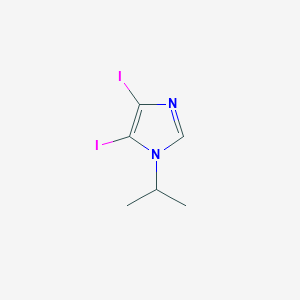![molecular formula C15H13F3N2O3 B2663925 methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate CAS No. 339025-49-9](/img/structure/B2663925.png)
methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate” is a chemical compound with the molecular formula C15H13F3N2O3 . It is a type of trifluoromethyl ketone, which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H13F3N2O3 . The exact structure would require more specific information or a detailed structural analysis which is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not detailed in the available resources. Trifluoromethyl ketones are known to be involved in various chemical reactions due to their role as synthons in the construction of fluorinated pharmacons .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Structural Analysis Methyl N-(3,4-bis(4-nitrophenyl)-2,5-di- oxo-2,5-dihydro- 1-pyrrolyl)carbamate has been structurally characterized at low temperatures, providing insights into the spatial arrangement of carbamate groups and their interactions. This type of analysis is crucial for understanding the physical properties of carbamates (Boubekeur et al., 1991).
Thermal Decomposition Studies Research on Ethyl N-methyl-N-phenyloarbamate, which shares structural similarities with the compound , reveals insights into the thermal decomposition mechanisms of carbamates. Such studies are essential for understanding the stability and reactivity of these compounds under different conditions (Daly & Ziolkowski, 1971).
Synthesis Techniques Efforts have been made to develop synthesis methods for compounds like methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate. These methods often involve novel reactions or reagents, contributing to the broader field of organic synthesis and chemical engineering (Habibi et al., 2013).
Catalysis and Reaction Mechanisms Studies on the reactivity of methyl phenyl carbonate with aromatic amines, catalyzed by group 3 metal triflates, provide insights into the mechanisms and efficiencies of reactions relevant to carbamate synthesis. Understanding these catalytic processes is vital for optimizing industrial synthesis methods (Distaso & Quaranta, 2004).
Green Chemistry Approaches Research on synthesizing methyl N-phenyl carbamate from aniline and methyl formate emphasizes the importance of environmentally friendly methodologies in chemical synthesis. Such studies are critical for developing sustainable industrial processes (Yalfani et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-23-14(22)19-12-5-2-10(3-6-12)8-20-9-11(15(16,17)18)4-7-13(20)21/h2-7,9H,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLNGAOIBKESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)



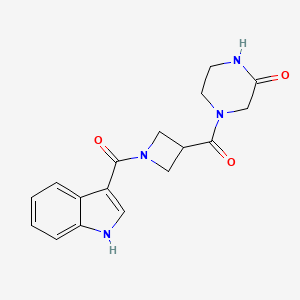
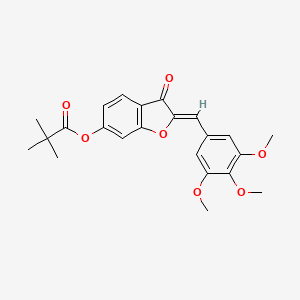
![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)
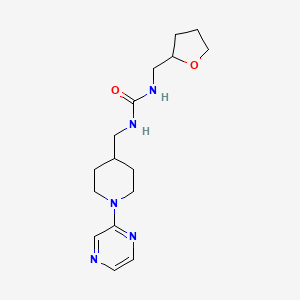
![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)
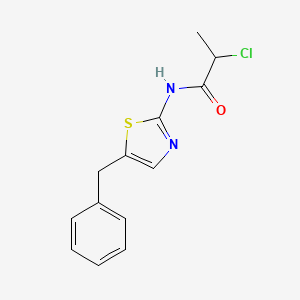
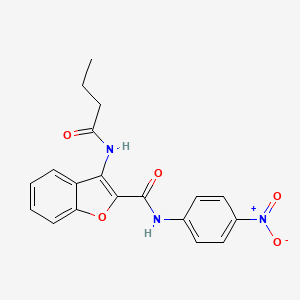
![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)
